![molecular formula C28H32N2O3 B1221386 Ethyl 2-[3,6-bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl]benzoate CAS No. 217176-83-5](/img/structure/B1221386.png)

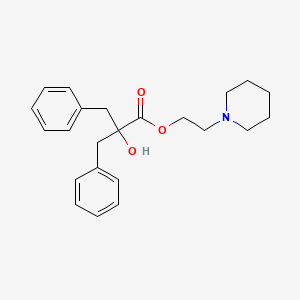

Ethyl 2-[3,6-bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl]benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

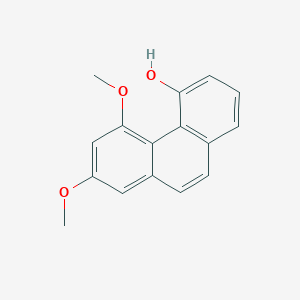

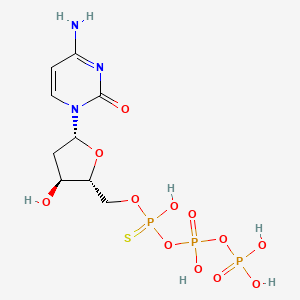

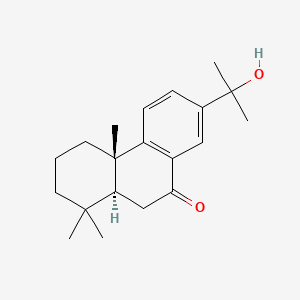

Ethyl 2-[3,6-bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl]benzoate, commonly referred to as EB, is a fluorescent probe molecule. Its molecular formula is C28H32N2O3 .

Molecular Structure Analysis

The molecular weight of this compound is 444.6 g/mol. The average mass is 444.565 Da and the monoisotopic mass is 444.241302 Da .Wissenschaftliche Forschungsanwendungen

pH-Sensitive Fluorescent Probing

Dihydrorhodamine 6G serves as a pH-sensitive fluorescent probe, which is critical for understanding cellular biology, disease mechanisms, and therapeutic responses. Its versatility in pH sensitivity and chemical functionality allows for conjugation to small molecules, proteins, nanoparticles, and biomaterial scaffold matrices. This application is essential for non-invasive, real-time fluorescence imaging of acidic microenvironments in biological systems .

Quantification of Reactive Oxygen Species (ROS)

The compound is used to quantify total ROS in vivo. It is indiscriminate to the various free radicals found in humans, making it a valuable tool for measuring ROS concentrations in human blood. This application is particularly useful for evaluating the efficacy of antioxidants against ROS in vivo .

Radio-Fluorogenic Dosimetry

Dihydrorhodamine 6G is applied to silicon elastomers as a radiosensitive compound that converts nonfluorescent into fluorescent dyes upon irradiation. The fluorescence intensity increases linearly with the absorbed dose, making it a promising tool for radiation dosimetry .

Intracellular and Extracellular pH Sensing

This compound’s ability to preserve pH-sensitive fluorescence after covalent functionalization makes it suitable for intracellular and extracellular pH sensing. It can be used both in vitro and in vivo to monitor pH changes within cells and in the extracellular matrix .

High-Throughput Biological Research Tools

Dihydrorhodamine 6G-based probes are high-throughput, non-invasive research tools for quantitative fluorescence-based pH sensing. They play a crucial role in probing the roles of acidic microenvironments in biological processes .

Antioxidant Capacity Measurement

In studies assessing the antioxidant capacity of natural products, Dihydrorhodamine 6G is used as a fluorescent probe to detect decreases in free radical concentrations in humans following consumption of high antioxidant capacity products .

Wirkmechanismus

Target of Action

Dihydrorhodamine 6G (DHR 6G), also known as Ethyl 2-[3,6-bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl]benzoate, primarily targets reactive oxygen species (ROS) , including superoxide . ROS are chemically reactive molecules containing oxygen, which play crucial roles in cell signaling and homeostasis .

Mode of Action

DHR 6G is a non-fluorescent compound that readily enters most cells . Once inside the cell, it is oxidized by ROS or cellular redox systems, transforming into the fluorescent Rhodamine 6G . This transformation allows for the detection of ROS within the cell .

Biochemical Pathways

The primary biochemical pathway affected by DHR 6G involves the detection of ROS. The oxidation of DHR 6G to Rhodamine 6G serves as an indicator of the presence and activity of ROS within the cell . This can be particularly useful in studying oxidative stress, inflammation, and other conditions where ROS are involved.

Pharmacokinetics

It is known that dhr 6g readily enters cells , suggesting efficient absorption and distribution. Once inside the cell, it undergoes metabolic transformation (oxidation) to become Rhodamine 6G .

Result of Action

The oxidation of DHR 6G results in the production of fluorescent Rhodamine 6G, which accumulates in mitochondrial membranes . This fluorescence allows for the visualization and quantification of ROS within the cell, providing a valuable tool for studying cellular oxidative processes.

Action Environment

The action of DHR 6G is influenced by the cellular environment, particularly the presence of ROS and the activity of cellular redox systems . The efficiency of DHR 6G oxidation may also be influenced by factors such as pH, temperature, and the presence of other cellular components.

Eigenschaften

IUPAC Name |

ethyl 2-[3,6-bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N2O3/c1-6-29-23-15-25-21(13-17(23)4)27(19-11-9-10-12-20(19)28(31)32-8-3)22-14-18(5)24(30-7-2)16-26(22)33-25/h9-16,27,29-30H,6-8H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUJYUNAFKYHMAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=C(C=C1C)C(C3=C(O2)C=C(C(=C3)C)NCC)C4=CC=CC=C4C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydrorhodamine 6G | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.